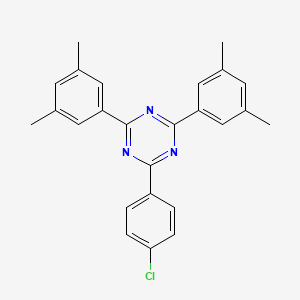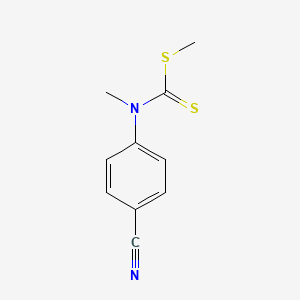
4-n-Hexylbenzoylamido-propyl-dimethylammoniosulfobetaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Hexylbenzoylamido-propyl-dimethylammoniosulfobetaine is a zwitterionic detergent containing an aromatic core. This compound is particularly useful in solubilizing and stabilizing integral membrane proteins by breaking aggregates. It has a molecular formula of C21H36N2O4S and a molecular weight of 412.59 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Hexylbenzoylamido-propyl-dimethylammoniosulfobetaine involves the reaction of 4-n-Hexylbenzoyl chloride with 3-aminopropyl-dimethylammoniosulfobetaine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds at room temperature and is followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification process may involve crystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-n-Hexylbenzoylamido-propyl-dimethylammoniosulfobetaine undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
4-n-Hexylbenzoylamido-propyl-dimethylammoniosulfobetaine is widely used in scientific research, particularly in the fields of:
Chemistry: As a detergent in the solubilization of hydrophobic compounds.
Biology: In the stabilization and solubilization of membrane proteins for structural studies.
Medicine: Potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in formulations of cleaning agents and personal care products.
Mechanism of Action
The mechanism by which 4-n-Hexylbenzoylamido-propyl-dimethylammoniosulfobetaine exerts its effects involves its zwitterionic nature. The compound interacts with both hydrophobic and hydrophilic regions of membrane proteins, thereby stabilizing them in solution. The aromatic core helps in breaking protein aggregates, while the sulfonate group ensures solubility in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylmyristylammonio)propanesulfonate
- 3-(N,N-Dimethyldodecylammonio)propanesulfonate
- 3-(N,N-Dimethyloctylammonio)propanesulfonate
Uniqueness
4-n-Hexylbenzoylamido-propyl-dimethylammoniosulfobetaine is unique due to its aromatic core, which provides additional stability to membrane proteins compared to other similar compounds. Its compatibility with high concentrations of urea (approx. 7M) also makes it particularly useful in proteomics research .
Properties
Molecular Formula |
C21H36N2O4S |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-[3-[(4-hexylbenzoyl)amino]propyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H36N2O4S/c1-4-5-6-7-10-19-11-13-20(14-12-19)21(24)22-15-8-16-23(2,3)17-9-18-28(25,26)27/h11-14H,4-10,15-18H2,1-3H3,(H-,22,24,25,26,27) |
InChI Key |
VDAAAAIRUVAYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)



![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)



